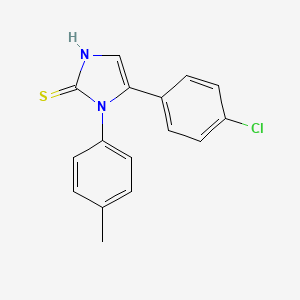
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that makes it a key component of many important biological compounds .
Molecular Structure Analysis
The molecular structure would be based on the imidazole ring, substituted at the 1 and 5 positions with the phenyl groups, and at the 2 position with a thiol group .
Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions, particularly as catalysts in biological systems. They can act as both acids and bases, making them amphoteric .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions. Generally, imidazoles have a dipole moment and can participate in hydrogen bonding, which can affect their solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol derivatives have been studied for their corrosion inhibition properties. For instance, similar compounds like 5-((2-methl-1H-benzo[d]imidazol-1-yl)methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT) have shown effectiveness in protecting mild steel against corrosion in sulphuric acid environments. These compounds form a protective layer on the metal surface, as evidenced by increased charge transfer resistance and corroborated by scanning electron microscopy (SEM) images (Ammal, Prajila, & Joseph, 2018).
Crystallographic Studies
Crystal structure analysis of related compounds, such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine, has been conducted to understand the molecular arrangement and intermolecular interactions. These studies provide insights into the structural properties of imidazole derivatives and their potential applications in material science and pharmaceuticals (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Molecular Docking Studies
Molecular docking studies of similar compounds, like 1,2,4,5-tetraaryl substituted imidazoles, have been implemented to understand their inhibitory activity against specific target proteins, such as glucosamine 6-phosphate synthase. These studies are crucial for developing new antimicrobial agents (Sharma, Jayashree, Narayana, Sarojini, Ravikumar, Murugavel, Anthal, & Kant, 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)19-15(10-18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXVSCTMMAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


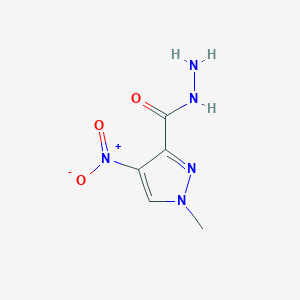
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
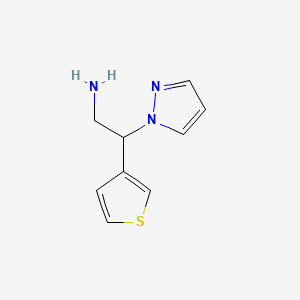
![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
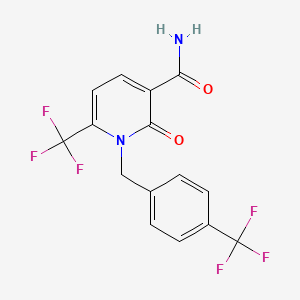
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
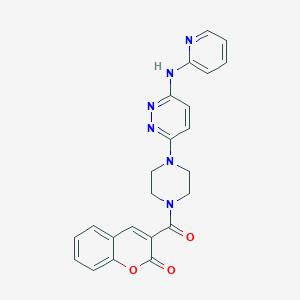
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)
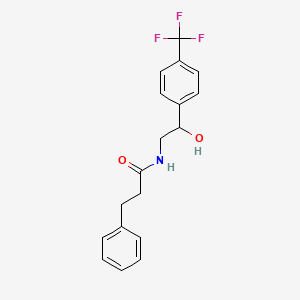


![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)